Isoprothiolane
Isoprothiolane
Isoprothiolane is a malonate ester that is diisopropyl malonate in which the two methylene hydrogens at position 2 are replaced by a 1,3-dithiolan-2-ylidene group. An insecticide and fungicide used to control a range of diseases including Pyricularia oryzae, Helminthosporium sigmoideum and Fusarium nivale. It has a role as an insecticide, an environmental contaminant, a phospholipid biosynthesis inhibitor and an antifungal agrochemical. It is a malonate ester, a member of dithiolanes and an isopropyl ester. It is functionally related to a malonic acid. It derives from a hydride of a 1,3-dithiolane.
Brand Name:
Vulcanchem
CAS No.:
50512-35-1
VCID:
VC21146717
InChI:
InChI=1S/C12H18O4S2/c1-7(2)15-10(13)9(11(14)16-8(3)4)12-17-5-6-18-12/h7-8H,5-6H2,1-4H3
SMILES:
CC(C)OC(=O)C(=C1SCCS1)C(=O)OC(C)C
Molecular Formula:
C12H18O4S2
Molecular Weight:
290.4 g/mol
Isoprothiolane
CAS No.: 50512-35-1
Cat. No.: VC21146717
Molecular Formula: C12H18O4S2
Molecular Weight: 290.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Isoprothiolane is a malonate ester that is diisopropyl malonate in which the two methylene hydrogens at position 2 are replaced by a 1,3-dithiolan-2-ylidene group. An insecticide and fungicide used to control a range of diseases including Pyricularia oryzae, Helminthosporium sigmoideum and Fusarium nivale. It has a role as an insecticide, an environmental contaminant, a phospholipid biosynthesis inhibitor and an antifungal agrochemical. It is a malonate ester, a member of dithiolanes and an isopropyl ester. It is functionally related to a malonic acid. It derives from a hydride of a 1,3-dithiolane. |
|---|---|
| CAS No. | 50512-35-1 |
| Molecular Formula | C12H18O4S2 |
| Molecular Weight | 290.4 g/mol |
| IUPAC Name | dipropan-2-yl 2-(1,3-dithiolan-2-ylidene)propanedioate |
| Standard InChI | InChI=1S/C12H18O4S2/c1-7(2)15-10(13)9(11(14)16-8(3)4)12-17-5-6-18-12/h7-8H,5-6H2,1-4H3 |
| Standard InChI Key | UFHLMYOGRXOCSL-UHFFFAOYSA-N |
| SMILES | CC(C)OC(=O)C(=C1SCCS1)C(=O)OC(C)C |
| Canonical SMILES | CC(C)OC(=O)C(=C1SCCS1)C(=O)OC(C)C |
| Melting Point | 50 - 54.5 °C |
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